molecular formula C32H62Br2N2 B13763446 Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate CAS No. 72017-50-6

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate

Cat. No.: B13763446
CAS No.: 72017-50-6
M. Wt: 634.7 g/mol
InChI Key: NZDNCUOTVXNZED-UHFFFAOYSA-L
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Description

This quaternary ammonium compound (QAC) features a complex structure with two dimethylammonium groups linked by an ethylene bridge. Each ammonium center is substituted with a 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl chain, contributing to its hydrophobicity. The dibromide counterions and hydrate form enhance its solubility in polar solvents. Key properties include:

  • Molecular Formula: C₃₆H₇₀Br₂N₂ (anhydrous core) .
  • Molecular Weight: 690.76 g/mol .
  • Applications: Primarily used as a primary/secondary intermediate in specialty chemical synthesis, leveraging its cationic surfactant properties .

Properties

CAS No.

72017-50-6

Molecular Formula

C32H62Br2N2

Molecular Weight

634.7 g/mol

IUPAC Name

2-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]ethyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C32H62N2.2BrH/c1-25-15-13-21-31(5,6)29(25)19-17-27(3)33(9,10)23-24-34(11,12)28(4)18-20-30-26(2)16-14-22-32(30,7)8;;/h27-28H,13-24H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

NZDNCUOTVXNZED-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) involves multiple steps. The process typically starts with the preparation of the cyclohexenyl precursor, followed by the introduction of ethylene bridges and ammonium groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Hexamethylenebis Variant
  • Compound : Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate (CAS 72017-47-1).
  • Differences : A hexamethylene (6-carbon) bridge replaces the ethylene (2-carbon) linker in the main compound.
  • Impact : Increased chain length enhances molecular weight (C₃₈H₇₄Br₂N₂) and may reduce solubility in aqueous media due to greater hydrophobicity .
Trimethylenebis Variant
  • Compound : Ammonium, trimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) (CID 48076).
  • Differences : A trimethylene (3-carbon) bridge and 2,2,6-trimethylcyclohexyl substituent (vs. 2,6,6-trimethyl-1-cyclohexen-1-yl).
  • Molecular formula: C₃₃H₆₈Br₂N₂ .
Ethylbis(2-ethylhexyl)methylammonium Bromide
  • Compound : Ethylbis(2-ethylhexyl)methylammonium bromide (CAS 94277-41-5).
  • Differences : Simpler branched alkyl chains (2-ethylhexyl) instead of cyclohexenyl-propyl groups.
  • Impact : Reduced steric bulk enhances surfactant efficiency in detergents but decreases thermal stability .

Physical and Chemical Properties Comparison

Property Main Compound Hexamethylenebis Variant Trimethylenebis Variant Ethylbis(2-ethylhexyl)
Molecular Formula C₃₆H₇₀Br₂N₂ C₃₈H₇₄Br₂N₂ C₃₃H₆₈Br₂N₂ C₁₉H₄₁BrN
Molecular Weight (g/mol) 690.76 ~730 (estimated) 666.72 356.45
Substituent Type Cyclohexenyl-propyl Cyclohexenyl-propyl Cyclohexyl-propyl Branched alkyl
Solubility Moderate in polar solvents Lower (longer chain) Higher (saturated substituent) High (simpler structure)
Primary Use Chemical intermediate Similar applications Industrial synthesis Detergent/biocide

Functional and Application Differences

  • Biocidal Activity : While simpler QACs like ethylbis(2-ethylhexyl)methylammonium bromide are direct biocides, the main compound’s bulky structure limits membrane penetration, making it more suitable as an intermediate .
  • Thermodynamic Stability : Cyclohexenyl groups in the main compound introduce rigidity, enhancing thermal stability compared to flexible alkyl-chain analogues .
  • Ion Exchange Capacity : The dibromide counterions in the main compound and its analogues provide higher ion exchange efficiency compared to chloride-based QACs (e.g., variants) .

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